1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound is a structurally complex molecule featuring a pyrrol-3-ol core substituted with a 1,2-thiazinan-1,1-dioxide moiety and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group. Its design likely targets kinase inhibition or epigenetic modulation, given the prevalence of thiazole and sulfonamide-like groups in such therapeutics. Key structural attributes include:
- 4-Methoxyphenyl-thiazole: Enhances aromatic stacking and hydrophobic interactions.
- 5-Imino-pyrrol-3-ol: May act as a hydrogen-bond donor/acceptor, critical for binding affinity.
Properties
Molecular Formula |
C24H24N4O4S2 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-[3-(1,1-dioxothiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C24H24N4O4S2/c1-32-19-9-7-16(8-10-19)20-15-33-24(26-20)22-21(29)14-27(23(22)25)17-5-4-6-18(13-17)28-11-2-3-12-34(28,30)31/h4-10,13,15,25,29H,2-3,11-12,14H2,1H3 |
InChI Key |
ZKEAFHOLMBVIBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC(=C4)N5CCCCS5(=O)=O)O |
Origin of Product |
United States |
Preparation Methods
Coupling of Thiazole and Pyrrole Moieties
The thiazole and pyrrole units are linked via Suzuki-Miyaura cross-coupling :
-
Step 1 : Bromination of the thiazole at the 2-position using NBS.
-
Step 2 : Palladium-catalyzed coupling with a pyrrole boronic ester (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).
Representative conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : BINAP (6 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
-
Yield : 65–80%
Attachment of the 1,2-Thiazinane Dioxide Substituent
The phenyl-thiazinane dioxide group is introduced via Buchwald-Hartwig amination :
-
Step 1 : Activation of the phenyl ring with a bromide at the meta-position.
-
Step 2 : Coupling with 1,2-thiazinane 1,1-dioxide using Pd₂(dba)₃ and Xantphos.
Optimized parameters :
-
Catalyst : Pd₂(dba)₃ (3 mol%)
-
Ligand : Xantphos (6 mol%)
-
Base : KOtBu (3.0 equiv)
-
Solvent : Toluene
-
Temperature : 110°C, 24 hours
-
Yield : 50–60%
Final Functionalization and Purification
The hydroxyl group at the 3-position of the pyrrole is introduced via oxidative demethylation using BBr₃ in CH₂Cl₂ at −78°C. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the final product in >95% purity .
Chemical Reactions Analysis
Key reactive sites:
-
Thiazinan-dioxide sulfone groups : Participate in nucleophilic substitutions (e.g., with amines or alcohols).
-
Imino group (C=N) : Susceptible to hydrolysis under acidic/basic conditions, forming carbonyl derivatives.
-
Thiazole ring : Undergoes electrophilic substitution (e.g., halogenation at the 5-position).
Catalytic and Cross-Coupling Reactions
Palladium-mediated reactions enable structural diversification:
Metabolic and Biological Transformations
In vitro studies of structural analogs suggest:
Stability and Degradation Reactions
The compound degrades under harsh conditions:
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| Acidic hydrolysis (pH < 3) | Cleavage of thiazinan-sulfone bond | Benzenesulfonic acid + pyrrolidine-thiazole fragments |
| UV exposure (λ = 254 nm) | Photooxidation of thiazole ring | Sulfoxide and N-oxide derivatives |
| Thermal stress (>150°C) | Retro-Diels-Alder fragmentation | Methoxyphenyl isocyanate + smaller heterocycles |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multiple steps of organic reactions, including cyclization and condensation processes. The key steps typically include:
- Formation of Thiazole and Thiazinane Rings : The synthesis often begins with the formation of thiazole derivatives through reactions involving thiourea and appropriate aldehydes or ketones .
- Cyclization to Form Pyrrol Derivatives : The compound's structure incorporates a pyrrol moiety that is synthesized via cyclization reactions involving amines and carbonyl compounds .
- Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the molecular structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiazinane moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives similar to the target compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is crucial for enhancing antibacterial efficacy .
- Antifungal Properties : Some derivatives have also been tested for antifungal activity, showing promising results against common fungal pathogens .
Anticancer Potential
The compound's structural features suggest potential anticancer applications:
- Cytotoxic Effects : Preliminary studies indicate that thiazole-containing compounds can exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis has identified specific substitutions that enhance potency against cancer cells .
- Mechanisms of Action : It is hypothesized that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .
Neuroprotective Effects
Emerging research suggests that thiazole derivatives may also possess neuroprotective properties:
- Anticonvulsant Activity : Some studies have reported that related thiazole compounds exhibit anticonvulsant properties, which could be beneficial in treating epilepsy and other neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Compound Class | Observed Effects |
|---|---|---|
| Antibacterial | Thiazole derivatives | Effective against Gram-positive/negative bacteria |
| Antifungal | Thiazole derivatives | Active against Candida spp. |
| Anticancer | Thiazole-containing compounds | Induced apoptosis in cancer cell lines |
| Anticonvulsant | Thiazole derivatives | Reduced seizure activity |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Step 1 | Cyclization | Thiourea + Aldehyde/Ketone |
| Step 2 | Condensation | Amine + Carbonyl Compound |
| Step 3 | Purification | Crystallization from suitable solvents |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its anti-HIV activity is believed to be due to its ability to inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Core Modifications : Replacement of the thiazinan-dioxide with tetrahydro-2H-pyran (in 1630904-83-4) eliminates sulfone-mediated hydrogen bonding, likely reducing target affinity .
Table 2: Docking Scores and Similarity Indices
Findings :
Pharmacokinetic and Physicochemical Properties
- Solubility: The sulfone group in the target compound improves aqueous solubility compared to non-sulfonated analogues like 733031-25-9 .
- Metabolic Stability : The methoxyphenyl group may reduce oxidative metabolism compared to chlorophenyl derivatives, as seen in 1630904-83-4 .
Biological Activity
The compound 1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a novel synthetic derivative that incorporates multiple bioactive scaffolds. Its structural complexity suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and underlying mechanisms.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazolidinone and thiazole derivatives. The key steps often involve:
- Formation of Thiazolidinone: The initial reaction usually involves thiourea derivatives with aldehydes or ketones.
- Cyclization Reactions: Subsequent cyclization leads to the formation of the thiazolidinone structure, which is crucial for its biological activity.
Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiazolidinone and thiazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism of Action: These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
- Case Studies: In vitro tests showed that derivatives similar to the target compound exhibited activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazolidinone structures have shown Minimum Inhibitory Concentrations (MIC) in the range of 32–128 µg/mL against various pathogens .
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Cell Line Studies: Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 20 µM .
- Mechanisms: The anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Other Pharmacological Activities
The compound may also exhibit:
- Antioxidant Activity: Scavenging free radicals and reducing oxidative stress markers.
- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines suggests potential use in inflammatory diseases .
Data Tables
Q & A
What synthetic routes are recommended for preparing this compound, and what critical parameters influence yield?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes refluxing intermediates in glacial acetic acid with stoichiometric control of reactants (e.g., 2,5-dimethoxytetrahydrofuran) at elevated temperatures (100–120°C) for 1–2 hours, monitored by TLC for completion . Post-reaction, the mixture is quenched in ice-cold water, basified with sodium bicarbonate, and the precipitate recrystallized using ethanol or DMF-EtOH (1:1) for purification . Key parameters include reactant molar ratios (e.g., 1:1.5 for amine:heterocyclic agent), solvent polarity, and temperature gradients during crystallization to avoid polymorphic impurities.
Which spectroscopic and chromatographic techniques are essential for structural characterization?
Level: Basic
Methodological Answer:
High-resolution NMR (¹H/¹³C, 2D-COSY) is critical for verifying the imino-pyrrol and thiazole moieties, while FTIR confirms functional groups like sulfonyl (S=O at ~1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) . HPLC-PDA (C18 column, acetonitrile/water gradient) assesses purity (>98%), and LC-MS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺). X-ray crystallography (if single crystals form) resolves stereochemical ambiguities, particularly around the thiazinan-2-yl substituent .
How can computational modeling optimize reaction conditions and predict regioselectivity?
Level: Advanced
Methodological Answer:
Quantum mechanical calculations (DFT at B3LYP/6-31G*) model transition states to predict regioselectivity in heterocyclic ring formation . Machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) can optimize solvent selection and catalyst loadings by correlating descriptors like Hammett constants with yield . For example, MD simulations of solvent-solute interactions in ethanol vs. DMF guide solvent choice to stabilize intermediates .
How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
Level: Advanced
Methodological Answer:
Cross-validate using complementary techniques:
- Variable-temperature NMR to detect dynamic effects (e.g., tautomerism in imino groups) .
- NOE experiments to confirm spatial proximity of protons in crowded aromatic regions .
- Isotopic labeling (²H/¹³C) to trace ambiguous signals, particularly in thiazole-thiazinan junctions .
If discrepancies persist, replicate synthesis under strictly anhydrous/oxygen-free conditions to exclude degradation artifacts .
What strategies improve efficiency in multi-step synthesis, especially for scale-up?
Level: Advanced
Methodological Answer:
- Flow chemistry : Continuous processing minimizes intermediate isolation, reducing yield loss (e.g., telescoping thiazole formation and imino coupling) .
- DoE (Design of Experiments) : Optimize parameters like catalyst loading (e.g., Pd/C for Suzuki couplings) and reaction time using response surface methodology .
- In-line analytics (PAT) : Real-time UV/Vis or Raman monitoring detects side reactions early, enabling corrective adjustments . Evidence from analogous syntheses shows a 20–30% yield improvement when transitioning from batch to flow systems .
How can the compound’s stability under varying pH and temperature be systematically assessed?
Level: Basic
Methodological Answer:
Conduct accelerated stability studies:
- Thermal stress : Incubate solid samples at 40–60°C/75% RH for 4 weeks, analyzing degradation via HPLC .
- pH stability : Dissolve in buffers (pH 1–13), monitor hydrolysis (e.g., imino to ketone conversion) by UV-Vis kinetics .
- Light exposure : Use ICH Q1B guidelines for photostability, identifying λmax shifts indicative of ring-opening reactions .
What experimental approaches elucidate the reaction mechanism of imino-thiazole coupling?
Level: Advanced
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare rates of ¹H vs. ²H-labeled reactants to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
- Trapping intermediates : Use low-temperature NMR (-80°C) to isolate and characterize transient species like azomethine ylides .
- Computational mechanistic studies : IRC (Intrinsic Reaction Coordinate) analysis maps energy profiles, distinguishing concerted vs. stepwise pathways .
How do substituents on the 4-methoxyphenyl group affect bioactivity, and what SAR studies are recommended?
Level: Advanced
Methodological Answer:
- SAR (Structure-Activity Relationship) : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups at the 4-position. Assess bioactivity (e.g., enzyme inhibition) to correlate electronic effects with potency .
- Co-crystallization : Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to identify key H-bonding interactions with the methoxy group .
- MD simulations : Model ligand-protein dynamics to predict substituent effects on binding affinity and residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
